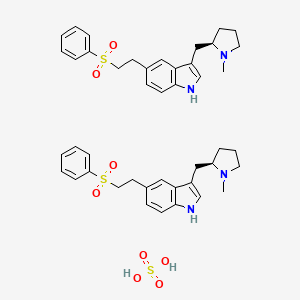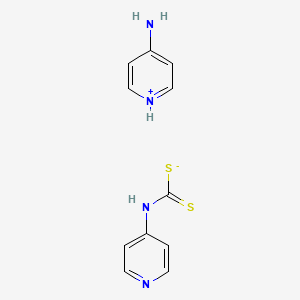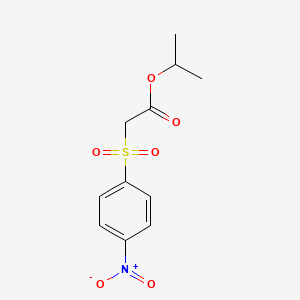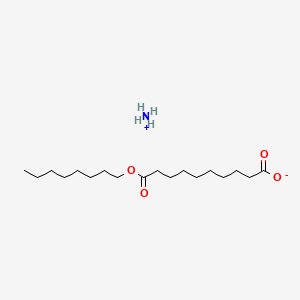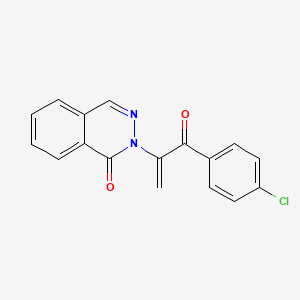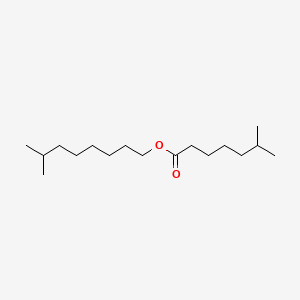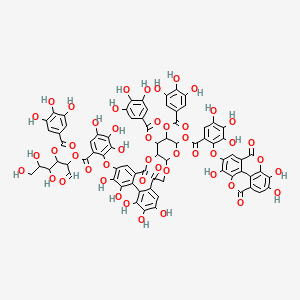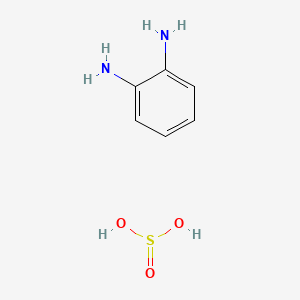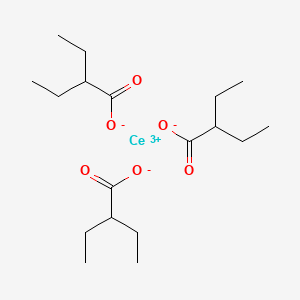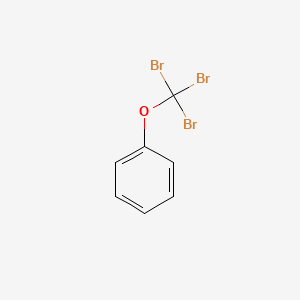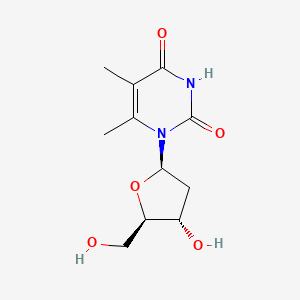
Thymidine, 6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 6-methyl- is a modified nucleoside that plays a crucial role in the structure and function of DNA. It is a derivative of thymidine, which is one of the four nucleosides in DNA. Thymidine pairs with deoxyadenosine in double-stranded DNA, and its methylated form, 6-methyl-thymidine, is involved in various biological processes and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-thymidine typically involves the methylation of thymidine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 6-methyl-thymidine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 6-methyl-thymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methyl-thymidine-5’-aldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to 6-methyl-dihydrothymidine using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-methyl-thymidine-5’-aldehyde.
Reduction: 6-methyl-dihydrothymidine.
Substitution: Various 6-substituted thymidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-methyl-thymidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: It is employed in studies of DNA methylation and epigenetic regulation.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.
Industry: It is used in the production of diagnostic reagents and molecular probes.
Wirkmechanismus
The mechanism of action of 6-methyl-thymidine involves its incorporation into DNA, where it can affect DNA replication and transcription. The methyl group at the 6-position can influence the binding of proteins to DNA, thereby modulating gene expression. It can also serve as a substrate for enzymes involved in DNA repair and methylation .
Molecular Targets and Pathways:
DNA Polymerases: Incorporate 6-methyl-thymidine into DNA during replication.
DNA Methyltransferases: Recognize and methylate DNA at specific sites.
DNA Repair Enzymes: Repair DNA lesions involving 6-methyl-thymidine.
Vergleich Mit ähnlichen Verbindungen
Thymidine: The parent compound, which lacks the methyl group at the 6-position.
5-methyl-uridine: A similar nucleoside with a methyl group at the 5-position.
2’-deoxyuridine: A nucleoside similar to thymidine but with uracil instead of thymine.
Uniqueness: 6-methyl-thymidine is unique due to its specific methylation pattern, which can influence DNA-protein interactions and gene expression differently compared to other methylated nucleosides. Its distinct chemical properties make it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
51432-35-0 |
|---|---|
Molekularformel |
C11H16N2O5 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-5-6(2)13(11(17)12-10(5)16)9-3-7(15)8(4-14)18-9/h7-9,14-15H,3-4H2,1-2H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
SQLJDQFFUYFUQN-DJLDLDEBSA-N |
Isomerische SMILES |
CC1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


